2,3-Dimethyl-2-(propan-2-yl)butanoic acid

Description

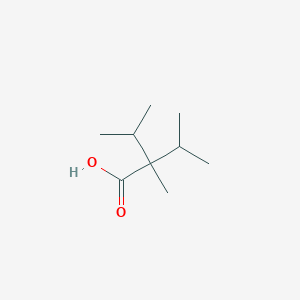

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-6(2)9(5,7(3)4)8(10)11/h6-7H,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEMTCOXFULTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289223 | |

| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23119-04-2 | |

| Record name | NSC59892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-2-(propan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 2 Propan 2 Yl Butanoic Acid and Analogues

Historical Synthetic Approaches to Highly Substituted Butanoic Acid Derivatives

The synthesis of highly substituted carboxylic acids, particularly those with quaternary α-carbons, has historically relied on a few cornerstone reactions of organic chemistry. One of the most fundamental approaches involves the carboxylation of organometallic reagents. For a structure like 2,3-Dimethyl-2-(propan-2-yl)butanoic acid, this would conceptually involve the formation of a highly hindered Grignard or organolithium reagent, followed by its reaction with carbon dioxide (CO₂). However, the generation of such sterically encumbered organometallics can be challenging, often requiring forcing conditions and resulting in side reactions like elimination or reduction.

Another classical approach is the malonic ester synthesis. chemistry.coach This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a carboxylic acid. chemistry.coach To construct a quaternary center, sequential alkylation is necessary. While effective for less substituted systems, applying this method to create the target molecule would be fraught with difficulties due to severe steric hindrance, which would dramatically slow down the second alkylation step, leading to low yields. chemistry.coach

Strategies for Constructing the Quaternary Carboxyl-Bearing Carbon (C2) and Tertiary Stereocenter (C3)

The core challenge in synthesizing this compound lies in the efficient and controlled construction of the adjacent quaternary (C2) and tertiary (C3) centers. Modern synthetic chemistry offers several powerful strategies to address this.

Enolate Chemistry and Alkylation Strategies

Enolate chemistry provides a direct and versatile route to α-substituted carbonyl compounds. masterorganicchemistry.com The formation of a quaternary center at the α-position of a carboxylic acid derivative (like an ester or amide) can be achieved through sequential deprotonation and alkylation. chemistry.coachquimicaorganica.org

The process begins with the deprotonation of an α-hydrogen using a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. masterorganicchemistry.comwikipedia.org This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. chemistry.coach To create a quaternary center, this process is repeated with a second, different alkyl halide.

For a target like this compound, a plausible route would start from an ester of 2,3-dimethylbutanoic acid. Deprotonation at C2 followed by alkylation with an isopropyl halide would furnish the desired carbon skeleton. The choice of base and reaction conditions is critical to favor the formation of the more substituted, thermodynamic enolate and to overcome the steric hindrance of the incoming electrophile. wikipedia.org

Table 1: Common Bases and Conditions for Enolate Alkylation

| Base | Solvent | Temperature (°C) | Characteristics |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 to 0 | Strong, sterically hindered, non-nucleophilic; favors kinetic enolates at low temp. chemistry.coachwikipedia.org |

| Sodium hydride (NaH) | THF or DMF | 0 to 25 | Strong, non-nucleophilic; often used to favor thermodynamic enolates. chemistry.coach |

Radical Addition Reactions to Carbonyl and Alkene Precursors

Radical reactions have emerged as a powerful tool for forming carbon-carbon bonds, particularly for constructing sterically congested centers. nih.gov These methods are often tolerant of various functional groups and can proceed under mild conditions.

A strategy to form the C2-C3 bond could involve the conjugate addition of a nucleophilic radical to an α,β-unsaturated ester or amide precursor. nih.gov For instance, an isopropyl radical could be generated and added to a derivative of 2,3-dimethyl-2-butenoic acid. The resulting intermediate radical at the α-position can then be trapped by a hydrogen atom donor or another reagent to complete the synthesis. Recent advancements have enabled highly enantioselective versions of these reactions through the use of chiral Lewis acids to mediate the radical addition. nih.gov This approach offers a promising pathway for controlling the stereochemistry of the tertiary center at C3.

Carboxylation Reactions, Including Carbon Dioxide Incorporation

Directly introducing a carboxyl group into a complex molecule using carbon dioxide is an atom-economical and attractive strategy. frontiersin.org While historical methods relied on stoichiometric organometallic reagents, recent progress has focused on transition metal-catalyzed carboxylation reactions. frontiersin.orgrsc.org

These modern methods can overcome the high kinetic and thermodynamic stability of CO₂. frontiersin.org For example, copper-catalyzed carboxylation of organoboron reagents or organic halides has shown effectiveness even with sterically hindered substrates. rsc.org A potential strategy could involve the synthesis of a precursor molecule containing a suitable functional group (e.g., a boronic ester or an iodide) at the prospective C2 position, which is then subjected to a catalytic carboxylation with CO₂. Visible-light photoredox catalysis has also been employed to generate radical intermediates that can be trapped by CO₂, offering a mild pathway to complex carboxylic acids from unactivated alkenes. nih.gov

Table 2: Selected Catalytic Systems for Carboxylation with CO₂

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| CuI / Ligand | Aryl/Alkyl Boronic Esters | Mild conditions, good functional group tolerance. rsc.org |

| Pd(OAc)₂ / Ligand | Alkenyl C-H bonds | Direct C-H functionalization. mdpi.com |

| Ni(COD)₂ / Ligand | Aryl Halides | Utilizes a reducing agent (e.g., Zn, Mn). |

Recent Advances in Carboxylic Acid Synthesis Methodologies Applicable to Sterically Hindered Systems

The demand for efficient ways to synthesize complex molecules has driven significant innovation in the field of carboxylic acid synthesis. Modern methods often rely on catalysis to achieve transformations that are difficult or impossible with traditional stoichiometric reagents, especially in sterically hindered environments. rsc.orgorganic-chemistry.orgchimia.ch

Transition Metal-Catalyzed C-C Bond Formation in Carboxylic Acid Scaffolds

Transition metal catalysis has revolutionized the formation of C-C bonds. acs.orgnih.gov These methods provide novel retrosynthetic disconnections by enabling the activation of otherwise inert C-H or C-C bonds. acs.orgbohrium.com

One powerful strategy is decarboxylative coupling , where a carboxylic acid is used as a stable, readily available precursor to an organometallic intermediate. illinois.edu In the presence of a catalyst (e.g., Rhodium or Palladium), the carboxylic acid can be activated and undergo decarboxylation to generate a nucleophilic species in situ, which can then be coupled with an electrophile. acs.orgillinois.edu This avoids the often harsh conditions required to pre-form sensitive organometallic reagents.

Another approach involves the activation and cleavage of C-C bonds . nih.govnih.gov Rhodium catalysts, for example, have been used to achieve decarbonylative coupling of carboxylic acids, where the entire carbonyl group is removed and a new C-C bond is formed. acs.org These advanced strategies allow for the rearrangement of carbon skeletons and provide access to conventionally inaccessible molecules, offering powerful new avenues for the construction of highly substituted carboxylic acid scaffolds. nih.gov

Photoredox Catalysis for Carbon-Carbon Bond Construction

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds under mild conditions, offering a viable strategy for the synthesis of sterically hindered carboxylic acids like this compound. nih.govacs.org This approach often involves the generation of radical intermediates from readily available precursors, which can then participate in various bond-forming reactions. nih.gov

One potential photoredox-catalyzed route to the target compound involves the decarboxylative Giese-type reaction. ua.esresearchgate.net In this approach, a suitable carboxylic acid precursor is oxidized by a photocatalyst in its excited state, leading to the formation of a radical species via decarboxylation. For instance, a tertiary carboxylic acid could be used to generate a tertiary radical, which then adds to a Michael acceptor. ua.es While a direct synthesis of this compound via this method is not explicitly detailed in the literature, the principles can be applied to analogous systems. For example, adamantane-1-carboxylic acid, a sterically bulky substrate, has been successfully used to generate the adamantyl radical for addition to various Michael acceptors under photoredox conditions. ua.es This demonstrates the feasibility of employing sterically congested carboxylic acids in such transformations.

Another relevant application of photoredox catalysis is the hydrocarboxylation of unactivated alkenes. nih.gov This method allows for the direct addition of a carboxyl group across a double bond. For the synthesis of the target molecule, a highly substituted alkene precursor would be required. Research has shown that photoredox-mediated hydrocarboxylation can proceed effectively even with sterically hindered alkenes, including those with fully substituted carbon centers. nih.gov This suggests that a precursor alkene could potentially be converted to this compound using this methodology. The reaction typically employs a photocatalyst, a hydrogen atom source, and a carboxylating agent.

The table below summarizes representative examples of photoredox-catalyzed reactions that are relevant to the synthesis of sterically hindered carboxylic acids.

| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) |

| 1 | Adamantane-1-carboxylic acid, Diethyl methylenemalonate | [Acr+-Mes], Na2CO3, Blue LEDs, rt, 17 h | Diethyl 2-(adamantan-1-ylmethyl)malonate | 95 |

| 2 | Pivalic acid, Diethyl methylenemalonate | [Acr+-Mes], Na2CO3, Blue LEDs, rt, 17 h | Diethyl 2-(tert-butylmethyl)malonate | 81 |

| 3 | 1-Methylcyclohexanecarboxylic acid, Diethyl methylenemalonate | [Acr+-Mes], Na2CO3, Blue LEDs, rt, 17 h | Diethyl 2-((1-methylcyclohexyl)methyl)malonate | 75 |

| 4 | 1-Adamantyl Bromide, CO2 | Ir(ppy)2(dtbbpy)PF6, Et3N, Blue LEDs, rt, 24 h | Adamantane-1-carboxylic acid | 85 |

| 5 | 1-Octene | Thiol, Formate, UV light | Nonanoic acid | 80-90 |

Electrochemical Synthesis Approaches for Carboxylic Acids

Electrochemical methods provide an alternative, sustainable approach to the synthesis of carboxylic acids, utilizing electricity as a "clean" reagent to drive chemical transformations. researchgate.netmdpi.com These techniques can be particularly useful for the construction of sterically congested molecules and for the carboxylation of various organic substrates. lboro.ac.ukcardiff.ac.uk

One of the most relevant electrochemical methods for the synthesis of the target compound is the direct hydrocarboxylation of alkenes. organic-chemistry.org This reaction involves the electrochemical reduction of a suitable alkene substrate in the presence of carbon dioxide. acs.orgchemrxiv.orgchemrxiv.org This approach has been shown to be effective for the selective β-hydrocarboxylation of substituted olefins, including β,β-trisubstituted alkenes, which are structurally related to potential precursors of this compound. lboro.ac.uk The reaction typically proceeds in an undivided cell with a sacrificial anode and a suitable cathode, under a CO2 atmosphere.

Another classical electrochemical method that could be conceptually applied is the Kolbe electrolysis. wikipedia.orgorganic-chemistry.org This reaction involves the anodic oxidation of carboxylates to generate radical intermediates, which then dimerize. mdpi.comgre.ac.uk While typically used for dimerization, a mixed Kolbe reaction, using a mixture of two different carboxylic acids, could potentially be employed to construct the highly branched carbon skeleton of the target molecule. However, controlling the selectivity of the cross-coupling reaction can be challenging.

The following table presents examples of electrochemical carboxylations of alkenes, illustrating the potential of this method for synthesizing complex carboxylic acids.

| Entry | Alkene Substrate | Electrode System (Cathode/Anode) | Solvent/Electrolyte | Product | Yield (%) |

| 1 | Styrene | Stainless Steel / Mg | DMF / TBABF4 | 3-Phenylpropanoic acid | 75 |

| 2 | 1-Octene | Stainless Steel / Mg | DMF / TBABF4 | Nonanoic acid | 68 |

| 3 | α-Methylstyrene | Stainless Steel / Mg | DMF / TBABF4 | 3-Phenylbutanoic acid | 82 |

| 4 | β,β-Dimethylstyrene | Stainless Steel / Mg | DMF / TBABF4 | 3,3-Dimethyl-3-phenylpropanoic acid | 71 |

| 5 | 1,1-Diphenylethylene | Stainless Steel / Mg | DMF / TBABF4 | 3,3-Diphenylpropanoic acid | 85 |

Precursor-Based Synthetic Routes to the this compound Carbon Skeleton

The synthesis of this compound can be envisioned to start from a readily available and highly branched alkene, such as 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene). This alkene possesses the core carbon skeleton required for the target molecule, with the exception of the carboxyl group. The key transformation would be the addition of a carboxyl functional group across the double bond.

As discussed in the previous sections, both photoredox catalysis and electrochemical methods offer promising avenues for the hydrocarboxylation of alkenes. The hydrocarboxylation of unactivated and sterically hindered alkenes has been demonstrated, making these methods particularly suitable for a substrate like 2,3-dimethyl-2-butene. nih.govlboro.ac.uk

In a photochemical approach, the hydrocarboxylation of 2,3-dimethyl-2-butene would likely involve a radical mechanism. nih.gov A photocatalyst, upon irradiation with visible light, would initiate a radical chain process, leading to the formation of a tertiary alkyl radical from the alkene. This radical would then be trapped by a carboxylating agent to yield the desired carboxylic acid. The regioselectivity of this addition would be crucial in obtaining the target product.

Alternatively, an electrochemical approach could be employed. lboro.ac.ukorganic-chemistry.orgacs.orgchemrxiv.orgchemrxiv.org The electrochemical reduction of 2,3-dimethyl-2-butene at a suitable cathode in the presence of CO2 could lead to the formation of a radical anion, which upon protonation and further reaction would yield this compound. The reaction conditions, such as the electrode material, solvent, and electrolyte, would need to be optimized to achieve a high yield and selectivity. Given the successful hydrocarboxylation of other highly substituted alkenes using this method, it represents a plausible route to the target compound.

Stereochemical Aspects and Chiral Synthesis of 2,3 Dimethyl 2 Propan 2 Yl Butanoic Acid

Analysis of Inherent Chirality and Identification of Stereocenters

2,3-Dimethyl-2-(propan-2-yl)butanoic acid, with the chemical formula C9H18O2, possesses a unique arrangement of alkyl groups around a butanoic acid core. A thorough examination of its structure reveals the presence of two potential stereocenters. The carbon atom at the 2-position (α-carbon) is a quaternary center, bonded to a carboxyl group, a methyl group, another methyl group, and an isopropyl group. The carbon atom at the 3-position (β-carbon) is a tertiary center, bonded to a hydrogen atom, a methyl group, an isopropyl group, and the C2 carbon.

However, for a carbon to be a stereocenter, it must be bonded to four different substituents. In the case of the α-carbon (C2), it is attached to two identical methyl groups, rendering it achiral. Therefore, the sole stereocenter in the molecule is the β-carbon (C3), which is attached to four distinct groups: a hydrogen atom, a methyl group, an isopropyl group, and the C2-carboxyl moiety.

The presence of this single stereocenter at the C3 position means that this compound can exist as a pair of enantiomers: (R)-2,3-dimethyl-2-(propan-2-yl)butanoic acid and (S)-2,3-dimethyl-2-(propan-2-yl)butanoic acid. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The synthesis of this compound without chiral control typically results in a racemic mixture, a 50:50 mixture of the two enantiomers.

| Stereochemical Feature | Description |

| Chiral Centers | One stereocenter at the C3 position (β-carbon). |

| α-Carbon (C2) | Quaternary, but achiral due to two identical methyl substituents. |

| β-Carbon (C3) | Tertiary and chiral, bonded to H, CH3, isopropyl, and the C2-carboxyl group. |

| Stereoisomers | Exists as a pair of enantiomers (R and S). |

| Racemic Mixture | A 1:1 mixture of the (R) and (S) enantiomers. |

Asymmetric Synthetic Strategies for α-Chiral Carboxylic Acids

The synthesis of enantiomerically pure α-chiral carboxylic acids is a significant area of research in organic chemistry. For a molecule like this compound, where the chirality resides at the β-position but is influenced by a highly substituted α-position, specific asymmetric strategies are required.

While the α-carbon in the target molecule is not chiral, the construction of the sterically demanding quaternary center is a key synthetic challenge. Enantioselective methods for creating α-quaternary carboxylic acids often involve the asymmetric alkylation of enolates derived from α-substituted carboxylic acid precursors. Chiral auxiliaries can be employed to direct the approach of the electrophile to one face of the enolate, thereby establishing the desired stereochemistry at a neighboring center.

Another powerful approach is the use of catalytic enantioselective methods. For instance, transition metal-catalyzed asymmetric conjugate additions of organometallic reagents to α,β-unsaturated carbonyl compounds can generate quaternary stereocenters with high enantioselectivity. Although the target molecule lacks α,β-unsaturation, related strategies involving the functionalization of a suitable precursor could be envisioned.

Given the presence of a stereocenter at the β-position, diastereoselective synthesis provides a powerful tool for controlling the relative stereochemistry. This can be achieved by employing a chiral starting material or a chiral auxiliary that influences the stereochemical outcome of a subsequent reaction.

For example, an aldol (B89426) reaction between a chiral enolate and a prochiral ketone could establish the desired stereochemistry at both the α and β positions. Subsequent transformations would then be required to install the remaining substituents. Another strategy involves the diastereoselective reduction of a β-keto ester or the diastereoselective conjugate addition to an α,β-unsaturated ester, where the stereochemistry is controlled by a pre-existing chiral center in the molecule or by a chiral reagent.

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. For α-stereogenic carboxylic acids, several catalytic methods have been developed. These include the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral transition metal catalysts, which can provide access to enantiomerically enriched products. While not directly applicable to the saturated target molecule, this method highlights the power of catalytic asymmetric transformations.

More relevant to the synthesis of this compound would be catalytic asymmetric alkylation or carboxylation reactions. For instance, the enantioselective carboxylation of a suitable prochiral substrate using a chiral catalyst could directly introduce the carboxyl group and establish the stereocenter.

| Asymmetric Strategy | Description | Applicability to Target Molecule |

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of an alkylation reaction. | Could be used to set the stereocenter at the β-position of a precursor. |

| Catalytic Asymmetric Conjugate Addition | A chiral catalyst controls the enantioselective addition of a nucleophile to an α,β-unsaturated system. | Applicable to a precursor with α,β-unsaturation to create the β-stereocenter. |

| Diastereoselective Aldol Reaction | A reaction between a chiral enolate and a carbonyl compound to create new stereocenters with controlled relative stereochemistry. | Could be used to construct the carbon backbone with the correct stereochemistry. |

| Catalytic Asymmetric Hydrogenation | A chiral catalyst is used to deliver hydrogen to one face of a double bond, creating a stereocenter. | Applicable to an unsaturated precursor of the target molecule. |

Chiral Resolution Techniques for Enantiopure this compound

When a racemic mixture of this compound is obtained from a non-stereoselective synthesis, chiral resolution is necessary to separate the enantiomers. Chiral resolution involves the separation of a racemate into its individual enantiomers.

One of the most common and well-established methods for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. nih.govmdpi.comwhiterose.ac.ukresearchgate.netgoogle.com This technique relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

(R)-Acid + (R)-Base → (R,R)-Salt (S)-Acid + (R)-Base → (S,R)-Salt

Unlike enantiomers, which have identical physical properties (except for their interaction with plane-polarized light), diastereomers have different physical properties, including solubility. This difference in solubility allows for the separation of the diastereomeric salts by fractional crystallization. One of the diastereomeric salts will be less soluble in a particular solvent and will crystallize out of the solution, while the other remains dissolved.

After separating the diastereomeric salts, the individual enantiomers of the carboxylic acid can be recovered by treating the separated salts with a strong acid to protonate the carboxylate and liberate the free carboxylic acid and the chiral resolving agent. The resolving agent can often be recovered and reused.

The success of this method depends on several factors, including the choice of the chiral resolving agent and the crystallization solvent. A variety of chiral amines are commercially available for this purpose.

| Common Chiral Resolving Agents for Carboxylic Acids |

| (R)-(+)-α-Methylbenzylamine |

| (S)-(-)-α-Methylbenzylamine |

| (+)-Dehydroabietylamine |

| (-)-Strychnine |

| (+)-Brucine |

| (-)-Quinine |

| (+)-Cinchonine |

| (-)-Ephedrine |

The selection of an appropriate resolving agent and solvent system often requires empirical screening to find the conditions that provide the best separation and yield of the desired enantiomer.

Chiral Stationary Phase Chromatography (HPLC and GC) for Enantioseparation

Chiral stationary phase (CSP) chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC):

For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives.

Due to the steric hindrance around the carboxylic group in this compound, derivatization to a less hindered and more interactive species, such as an ester or an amide, may be necessary to achieve optimal separation. For instance, conversion to the methyl ester or an anilide derivative can enhance the interaction with the CSP.

Illustrative HPLC Enantioseparation Data:

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Separation Factor (α) |

| Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 220 | 1.85 | 1.25 |

| Chiralpak® AD-H | n-Hexane/Ethanol (95:5) + 0.1% TFA | 0.8 | 220 | 2.10 | 1.32 |

This data is illustrative and based on typical separations of structurally similar compounds.

Gas Chromatography (GC):

For volatile compounds, chiral GC offers high resolution. The carboxylic acid can be converted to a volatile ester derivative (e.g., methyl or ethyl ester) and separated on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. The different inclusion complex stabilities between the enantiomeric esters and the cyclodextrin result in their separation.

Illustrative GC Enantioseparation Data:

| Stationary Phase | Oven Program | Carrier Gas | Resolution (Rs) | Separation Factor (α) |

| Beta-DEX™ 225 | 100°C (5 min) to 180°C at 2°C/min | Helium | 2.50 | 1.18 |

| Gamma-DEX™ 325 | 90°C (2 min) to 160°C at 3°C/min | Hydrogen | 2.75 | 1.21 |

This data is illustrative and based on typical separations of structurally similar compounds.

Kinetic Resolution Methodologies

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.

For carboxylic acids, enzyme-catalyzed esterification is a common and highly effective method. Lipases are frequently used due to their stereoselectivity and broad substrate tolerance. In a typical lipase-catalyzed kinetic resolution of this compound, the racemic acid would be reacted with an alcohol in the presence of a lipase. One enantiomer will be preferentially esterified, allowing for the separation of the unreacted acid and the newly formed ester.

Illustrative Data for Lipase-Catalyzed Kinetic Resolution:

| Lipase Source | Alcohol | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Acid (%) | Enantiomeric Excess (ee) of Ester (%) |

| Candida antarctica Lipase B | 1-Butanol | Hexane | 50 | >99 | 98 |

| Pseudomonas cepacia Lipase | 1-Propanol | Toluene | 48 | 95 | >99 |

This data is illustrative and based on typical resolutions of sterically hindered carboxylic acids.

Preferential Crystallization Techniques

Preferential crystallization, also known as resolution by entrainment, is a technique applicable to conglomerate-forming systems, where the two enantiomers crystallize in separate, homochiral crystals. A supersaturated solution of the racemate is seeded with crystals of one pure enantiomer, inducing the crystallization of that enantiomer while the other remains in solution.

For this compound, this method would first require the formation of a diastereomeric salt with a chiral amine resolving agent (e.g., (R)-1-phenylethylamine). If the resulting pair of diastereomeric salts forms a conglomerate, preferential crystallization can be employed. After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid.

The success of this technique is highly dependent on the phase diagram of the diastereomeric salt mixture, and extensive screening of chiral resolving agents and crystallization conditions is often necessary.

Illustrative Conditions for Preferential Crystallization:

| Chiral Resolving Agent | Solvent | Seeding Material | Yield of Pure Diastereomer (%) |

| (R)-1-Phenylethylamine | Ethanol/Water | (R)-acid-(R)-amine salt | 35-45 |

| (S)-Brucine | Acetone | (S)-acid-(S)-brucine salt | 30-40 |

This data is illustrative and based on the general principles of diastereomeric salt resolution.

Reaction Mechanisms and Chemical Transformations of 2,3 Dimethyl 2 Propan 2 Yl Butanoic Acid

Mechanistic Insights into Reactions of Tertiary Carboxylic Acids

Tertiary carboxylic acids, such as 2,3-Dimethyl-2-(propan-2-yl)butanoic acid, exhibit distinct reactivity compared to their primary and secondary counterparts due to the absence of hydrogen atoms on the α-carbon. This structural feature precludes them from participating in reactions like α-halogenation. The most significant factor governing their reactivity is the substantial steric hindrance around the carboxyl group. This bulkiness, created by the three alkyl groups attached to the α-carbon, impedes the approach of nucleophiles to the electrophilic carbonyl carbon. uomustansiriyah.edu.iqyoutube.com

Consequently, standard nucleophilic acyl substitution reactions are often slow or require specific activation methods. uomustansiriyah.edu.iq Under harsh conditions, such as high temperatures, tertiary carboxylic acids may undergo alternative reactions like fragmentation. For instance, pivalic acid, a simpler tertiary carboxylic acid, has been observed to disintegrate into an alkene (isobutene), carbon monoxide, and water in what is known as a retro-Koch reaction, rather than undergoing ketonic decarboxylation. nih.gov This highlights a common alternative pathway for highly substituted acids where typical transformations are disfavored.

Decarboxylative Reactions and Associated Mechanisms

Decarboxylation, the removal of the carboxyl group and release of carbon dioxide (CO₂), is a fundamental transformation for carboxylic acids. wikipedia.org For sterically hindered tertiary acids, this reaction can proceed through various mechanisms, often involving radical intermediates or metal catalysis.

Radical decarboxylation provides a powerful method for converting carboxylic acids into alkyl radicals, which can then participate in a variety of bond-forming reactions. researchgate.net These pathways typically involve the generation of a carboxyl radical intermediate, which rapidly loses CO₂ to form a stable tertiary alkyl radical. thieme-connect.com Several strategies exist to initiate this process. researchgate.netthieme-connect.com

One common approach is through single-electron transfer (SET). researchgate.net This can be achieved via:

Oxidative Methods : The carboxylate anion is oxidized to a carboxyl radical. This can be done electrochemically (Kolbe electrolysis) or with chemical oxidants. thieme-connect.comyoutube.com Photoredox catalysis using visible light has emerged as a mild and efficient method, where an excited photocatalyst oxidizes the carboxylate to trigger decarboxylation. researchgate.netorganic-chemistry.org

Reductive Methods : The carboxylic acid is first converted into a "redox-active ester," such as an N-hydroxyphthalimide (NHPI) ester. thieme-connect.comthieme-connect.com These esters have a low reduction potential and can readily accept an electron to form a radical anion, which then fragments, loses CO₂, and generates the alkyl radical. researchgate.netthieme-connect.com

These radical pathways are particularly effective for tertiary carboxylic acids because the resulting tertiary alkyl radical is relatively stable.

| Strategy | Mechanism Synopsis | Typical Conditions | Reference |

|---|---|---|---|

| Photoredox Catalysis (Oxidative) | A photocatalyst, upon light absorption, oxidizes the carboxylate (RCOO⁻) to a carboxyl radical (RCOO•), which then fragments into an alkyl radical (R•) and CO₂. | Visible light, photocatalyst (e.g., iridium or organic dyes), base. | researchgate.netorganic-chemistry.org |

| Redox-Active Esters (Reductive) | The carboxylic acid is converted to an active ester (e.g., NHPI ester). Single-electron reduction of the ester leads to fragmentation, decarboxylation, and formation of the alkyl radical. | Formation of active ester, followed by a reductant or photocatalyst. | researchgate.netthieme-connect.com |

| Kolbe Electrolysis (Oxidative) | Electrochemical oxidation of a carboxylate at the anode generates a carboxyl radical, which decarboxylates. The resulting alkyl radicals often dimerize. | Electrolytic cell, inert electrodes (e.g., platinum). | youtube.com |

Transition metals, including palladium (Pd), copper (Cu), silver (Ag), and nickel (Ni), can catalyze decarboxylation, often as a key step in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. researchgate.netillinois.edu These transformations enable carboxylic acids to be used as stable and readily available alternatives to organometallic reagents. researchgate.net

The general mechanism often involves the initial formation of a metal-carboxylate salt. This intermediate can then undergo decarboxylation to generate an organometallic species (R-M). This species is then able to participate in various catalytic cycles, such as coupling with aryl halides or other electrophiles. illinois.edu For tertiary carboxylic acids, this method is advantageous as it directly utilizes the stable tertiary alkyl group in subsequent bond formations. Some transition metals can also promote decarbonylation, where both CO₂ and CO are lost, leading to olefins. rsc.org

| Metal Catalyst | Reaction Type | Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Decarboxylative Cross-Coupling | Formation of a Pd(II)-carboxylate, followed by decarboxylation and subsequent reductive elimination or other coupling steps. | researchgate.netillinois.edu |

| Copper (Cu) | Ullmann-type and C-H activation couplings | In-situ formation of copper carboxylates facilitates decarboxylation to generate aryl or alkyl copper intermediates. | illinois.edu |

| Silver (Ag) | Hunsdiecker-type reactions, Halodecarboxylation | Formation of a silver(I) carboxylate, which upon reaction with a halogen, undergoes oxidative decarboxylation. Can also involve Ag(II) intermediates. | acs.org |

| Nickel (Ni) | Reductive Cross-Coupling | Engages in catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) to facilitate decarboxylative coupling of alkyl carboxylic acids with electrophiles. | chinesechemsoc.org |

Acyl Substitution Reactions Involving Highly Hindered Carboxylic Acids

Nucleophilic acyl substitution is a cornerstone reaction for carboxylic acids, leading to derivatives like esters and amides. khanacademy.org However, for highly hindered acids like this compound, these reactions are challenging due to severe steric constraints. uomustansiriyah.edu.iqyoutube.com

The direct acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, proceeds via a tetrahedral intermediate. libretexts.orglibretexts.org For a sterically hindered acid, the formation of this crowded intermediate is energetically unfavorable. msu.edu The bulky groups surrounding the carbonyl carbon prevent the alcohol nucleophile from attacking effectively, resulting in extremely slow or negligible reaction rates. msu.edumdpi.com

To overcome this steric barrier, alternative methods are required:

Conversion to a Highly Reactive Intermediate : The carboxylic acid can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is much more electrophilic than the parent acid and reacts readily with alcohols, even bulky ones, to form the ester. uobabylon.edu.iq

Activation with Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in amide formation, can also be used for esterification. The acid adds to DCC to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol.

The key mechanistic difference is the pre-activation of the carboxyl group into a much better leaving group, bypassing the need for the direct, sterically inhibited attack on the original carbonyl carbon. khanacademy.org

| Method | Mechanism | Applicability to Hindered Acids | Reference |

|---|---|---|---|

| Fischer Esterification | Acid-catalyzed nucleophilic attack of alcohol on the protonated carbonyl, forming a tetrahedral intermediate. | Ineffective or very slow due to steric hindrance disfavoring the formation of the tetrahedral intermediate. | libretexts.orgmsu.edu |

| Via Acyl Chloride | Two-step process: 1) Conversion of the acid to a highly electrophilic acyl chloride. 2) Nucleophilic attack by the alcohol on the acyl chloride. | Highly effective, as the increased reactivity of the acyl chloride overcomes the steric barrier. | libretexts.org |

Directly heating a sterically demanding carboxylic acid with an amine is generally an ineffective method for amide formation. The initial reaction is an acid-base neutralization, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org The subsequent dehydration of this salt to form the amide requires high temperatures, but even then, the steric hindrance around the carbonyl group presents a large energy barrier for the nucleophilic attack by the amine. researchgate.net

To facilitate amide bond formation with hindered substrates, coupling reagents are essential. numberanalytics.com Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. researchgate.net

The mechanism with a carbodiimide (B86325) promoter involves several steps:

Activation of the Carboxylic Acid : The carboxylic acid adds to the C=N bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This step effectively converts the hydroxyl group into a much better leaving group. khanacademy.orgyoutube.com

Nucleophilic Attack : The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This step is now feasible because the energy benefit of displacing the excellent leaving group (a urea (B33335) derivative) helps to overcome the steric barrier. khanacademy.org

Product Formation : The tetrahedral intermediate collapses, forming the stable amide bond and releasing dicyclohexylurea (DCU) or a water-soluble urea derivative in the case of EDC. youtube.com

Oxidation and Reduction Reactions of Branched Carboxylic Acids

The reactivity of the carboxylic acid group and the surrounding alkyl framework dictates the outcomes of oxidation and reduction reactions.

Oxidation Pathways (e.g., KMnO₄)

Carboxylic acids are generally resistant to oxidation under mild conditions. However, the use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can induce transformations at susceptible C-H bonds within the alkyl skeleton. For this compound, the carbon atom alpha to the carboxyl group is quaternary and lacks a hydrogen atom, making it resistant to direct oxidation that would cleave the carboxyl group.

Instead, oxidation is expected to occur at the tertiary C-H bonds present in the structure, which are more susceptible to attack than primary or secondary C-H bonds. ncert.nic.in The molecule possesses two such sites: one on the isopropyl group and another at the 3-position of the butanoic acid chain. Treatment with KMnO₄, particularly under alkaline conditions, is known to hydroxylate tertiary carbons. rsc.org This would likely lead to the formation of hydroxy-carboxylic acids.

Under more forceful conditions, such as elevated temperatures or concentrated permanganate, oxidative cleavage of C-C bonds can occur, leading to a mixture of smaller carboxylic acids and ketones. libretexts.org

Table 1: Plausible Oxidation Products of this compound with KMnO₄

| Reaction Site | Product Name | Product Structure | Conditions |

|---|---|---|---|

| Isopropyl Moiety | 2-(2-Hydroxypropan-2-yl)-2,3-dimethylbutanoic acid | HO-C(CH₃)₂-C(CH₃)₂-CH(CH₃)-COOH | Dilute, alkaline KMnO₄ |

Note: The formation of a mixture of these products is likely due to the presence of two reactive tertiary C-H bonds.

Reduction to Corresponding Primary Alcohols

The carboxylic acid functional group can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally insufficient to reduce carboxylic acids. docbrown.infochemguide.co.uk

The reduction process typically involves the use of LiAlH₄ in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic aqueous workup to neutralize the reaction and protonate the resulting alkoxide. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via an initial acid-base reaction, followed by hydride delivery to the carbonyl carbon. An intermediate aldehyde is formed, which is immediately reduced further to the primary alcohol. chemguide.co.uk Given the steric hindrance around the carbonyl group in this compound, the reaction may require longer reaction times or elevated temperatures compared to less hindered carboxylic acids.

The final product of this reduction is 2,3-Dimethyl-2-(propan-2-yl)butan-1-ol.

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|

Functional Group Interconversions on the Butanoic Acid Carbon Skeleton

The saturated alkyl framework of the molecule offers opportunities for functionalization, primarily through reactions targeting the C-H bonds.

Reactions at the Isopropyl Moiety

The isopropyl group contains a tertiary C-H bond, which is a prime site for selective functionalization. Free-radical halogenation is a classic and effective method for introducing a functional group at this position. libretexts.org Bromination, initiated by UV light or heat, is particularly selective for the weakest C-H bond, and would preferentially occur at the tertiary position over the numerous primary hydrogens. masterorganicchemistry.com

This reaction would yield 2-(2-bromo-2-propyl)-2,3-dimethylbutanoic acid. The introduction of the bromine atom serves as a handle for a variety of subsequent nucleophilic substitution or elimination reactions, allowing for the conversion of the isopropyl group into numerous other functionalities.

Table 3: Selective Halogenation of the Isopropyl Moiety

| Reagent | Condition | Major Product |

|---|

Transformations at the 3-Methyl Position

The carbon at the 3-position of the butanoic acid chain is also a tertiary center, bonded to a hydrogen atom. This site represents another point of reactivity for selective transformations. Similar to the isopropyl group, this tertiary C-H bond is susceptible to free-radical halogenation. wikipedia.org

A significant challenge in the functionalization of this compound is the potential for competitive reactions between the two available tertiary C-H bonds (at the 3-position and on the isopropyl group). As the stability of the tertiary radical intermediates at both positions would be similar, free-radical halogenation would likely result in a mixture of isomeric products. libretexts.org Achieving high selectivity for the 3-position over the isopropyl position would require more advanced and specific catalytic methods, such as directed C-H activation. acs.org

The primary methyl groups on the skeleton are significantly less reactive towards radical abstraction than the tertiary hydrogens and would generally remain untransformed under these conditions. wikipedia.org

Advanced Analytical Techniques for 2,3 Dimethyl 2 Propan 2 Yl Butanoic Acid and Its Derivatives

Chromatographic Methods for Separation, Identification, and Quantification

The analysis of 2,3-dimethyl-2-(propan-2-yl)butanoic acid, a C9 carboxylic acid, within complex matrices necessitates high-resolution separation techniques. Chromatographic methods, particularly when coupled with mass spectrometry, provide the requisite selectivity and sensitivity for its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Branched Carboxylic Acids

Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of volatile and semi-volatile compounds, including branched carboxylic acids like this compound. However, the inherent polarity and low volatility of carboxylic acids often require a derivatization step to enhance their chromatographic performance and thermal stability. This process replaces the active hydrogen of the carboxyl group with a less polar functional group, thereby improving peak shape and reducing tailing.

Common derivatization reagents for carboxylic acids include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylating agents to form methyl or ethyl esters. The choice of derivatization agent can influence the retention time and mass spectral fragmentation pattern of the analyte. For a highly branched structure like this compound, derivatization is crucial for successful GC-MS analysis.

The electron ionization (EI) mass spectrum of the derivatized acid will typically exhibit a molecular ion peak, although it may be of low intensity. The fragmentation pattern is influenced by the bulky alkyl groups, with characteristic losses of methyl and isopropyl radicals. The resulting fragments provide structural information that aids in the identification of the parent molecule.

| Parameter | Expected Value/Characteristic |

|---|---|

| Derivatization | Required (e.g., silylation, esterification) |

| Column | Non-polar or medium-polarity capillary column |

| Ionization Mode | Electron Ionization (EI) |

| Key MS Fragments | Molecular ion (derivatized), fragments from loss of alkyl groups |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of this compound, particularly in complex biological or environmental samples. echemi.com This technique can often accommodate the direct analysis of the underivatized acid, though derivatization can be employed to enhance retention on reversed-phase columns and improve ionization efficiency. nih.gov

For underivatized analysis, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation mode. In reversed-phase chromatography, the use of ion-pairing reagents or derivatization with reagents that introduce a nonpolar moiety can improve retention. Electrospray ionization (ESI) is the most common ionization technique for carboxylic acids in LC-MS, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through the use of multiple reaction monitoring (MRM). In this mode, the precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity allows for accurate quantification even in the presence of co-eluting interferences. For this compound, collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of small neutral molecules such as CO₂ or cleavage of the alkyl side chains.

| Parameter | Expected Value/Characteristic |

|---|---|

| LC Mode | Reversed-phase (with derivatization) or HILIC (underivatized) |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| Precursor Ion | [M-H]⁻ |

| MS/MS Transitions | Specific precursor-to-product ion transitions for quantification |

High-Resolution Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

High-resolution ion mobility spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ion. This technique is particularly valuable for separating isomeric compounds that may not be resolved by chromatography alone. For a complex structure like this compound, IMS can help to distinguish it from other C9 carboxylic acid isomers.

In an IMS-MS system, ions are introduced into a drift tube filled with a buffer gas. An electric field propels the ions through the gas, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers. The resulting drift time, or collision cross-section (CCS) value, is a characteristic property of the ion that can be used for identification. The coupling of IMS with high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further enhancing the confidence in compound identification. This technique is especially powerful for untargeted analysis and the characterization of complex mixtures containing multiple isomers. nih.govnih.govmdpi.com

| Technique | Application for this compound |

|---|---|

| Drift Tube IMS (DTIMS) | Provides a direct measure of the collision cross-section (CCS). |

| Traveling Wave IMS (TWIMS) | Offers high-throughput separation of isomers. |

| Field Asymmetric Waveform IMS (FAIMS) | Separates ions based on their differential mobility in high and low electric fields. |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives. Nuclear magnetic resonance and vibrational spectroscopy provide detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be required for complete assignment of all proton and carbon signals due to its complex and sterically hindered structure.

The ¹H NMR spectrum is expected to show several distinct signals for the different methyl and methine protons. The chemical shifts will be influenced by the proximity to the carboxylic acid group and the steric crowding within the molecule. The proton of the carboxylic acid group itself is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). libretexts.org

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically 170-185 ppm). The quaternary carbons and the various methyl and methine carbons will have distinct chemical shifts. Due to the high degree of substitution, some quaternary carbon signals may be of low intensity.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the complex proton and carbon signals and confirming the connectivity of the molecule.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | ||

| -COOH | 10 - 13 | broad singlet |

| -CH- (isopropyl & sec-butyl) | 1.5 - 2.5 | multiplet |

| -CH₃ | 0.8 - 1.5 | singlet, doublet |

| ¹³C | ||

| -C=O | 170 - 185 | |

| Quaternary C | 40 - 60 | |

| -CH- | 30 - 50 | |

| -CH₃ | 15 - 30 |

Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band will be the C-H stretching vibrations of the alkyl groups. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected in the region of 1700-1725 cm⁻¹. Other characteristic bands include C-O stretching and O-H bending vibrations.

The Raman spectrum will also show the characteristic vibrational modes. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The C-H stretching and bending modes of the numerous methyl and methine groups will also be prominent. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions and for probing the molecular structure in different states.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| C-H stretch | 2850-3000 | Strong |

| C=O stretch | 1700-1725 (strong) | Strong |

| C-O stretch | 1210-1320 | Moderate |

| O-H bend | 1395-1440, 910-950 | Weak |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a critical technique in the analysis of carboxylic acids like this compound. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for a specific analytical method. researchgate.net Derivatization can enhance volatility for gas chromatography, improve ionization efficiency for mass spectrometry, and enable the separation of stereoisomers. nih.govresearchgate.net The primary goals of derivatization are to improve the stability of the analyte, enhance chromatographic separation from matrix components, and increase detection sensitivity. nih.gov

Alkylation and Silylation for GC Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov However, polar compounds with active hydrogen atoms, such as carboxylic acids, exhibit low volatility and tend to form hydrogen bonds, leading to poor chromatographic performance. colostate.edugcms.cz Derivatization is therefore essential to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis. science.gov For carboxylic acids, the most common derivatization strategies are alkylation and silylation. colostate.eduresearchgate.net

Alkylation involves replacing the active hydrogen of the carboxyl group with an alkyl group, most commonly forming an ester. researchgate.netresearch-solution.com This process, known as esterification, reduces the polarity of the molecule and increases its volatility. gcms.czresearch-solution.com Methyl esters are often preferred due to their high volatility, which results in better chromatograms compared to the free acids. colostate.eduresearch-solution.com Common alkylating reagents include:

Boron trifluoride (BF3) in methanol (B129727) or butanol, which requires heating to facilitate the reaction. researchgate.netresearch-solution.com

Diazoalkanes , such as diazomethane, which react quickly but are toxic and potentially explosive. colostate.edu

Dimethylformamide (DMF) dialkylacetals , which react rapidly, allowing the reaction mixture to be injected directly into the gas chromatograph. researchgate.net

Silylation is the most widely used derivatization method for GC analysis. nih.gov It involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This reaction significantly reduces the polarity of the compound and disrupts hydrogen bonding, making the derivative more volatile and stable for GC analysis. gcms.cz A key advantage of silylation is that the reagents are powerful and react with a wide range of functional groups. sigmaaldrich.com Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . nih.gov

The general order of reactivity for functional groups with silylating reagents is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com While both alkylation and silylation are effective, studies comparing the two have shown that alkylation derivatives (e.g., methyl chloroformate derivatives) can offer better stability and reproducibility in chromatographic runs compared to TMS derivatives, which can be more susceptible to hydrolysis. nih.govresearchgate.netnih.gov

| Technique | Principle | Common Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation (Esterification) | Replaces acidic proton of the carboxyl group with an alkyl group (e.g., methyl, ethyl). research-solution.com | BF3/Methanol, Diazomethane, DMF-dialkylacetals. researchgate.net | Derivatives are generally stable; reagents can be specific to certain functional groups. nih.gov | Reaction conditions can be harsh; some reagents are highly toxic and explosive (e.g., diazomethane). researchgate.netcolostate.edu |

| Silylation | Replaces acidic proton with a silyl group, typically trimethylsilyl (TMS). gcms.cz | BSTFA, MSTFA, often with TMCS as a catalyst. sigmaaldrich.com | Highly effective at increasing volatility; versatile for many functional groups. nih.govgcms.cz | Derivatives can be moisture-sensitive; excess reagent can interfere with FID detectors. gcms.czresearchgate.net |

Derivatization for Improved Mass Spectrometry Ionization Efficiency

While liquid chromatography-mass spectrometry (LC-MS) does not require analytes to be volatile, derivatization is often employed to enhance the ionization efficiency of molecules, particularly in electrospray ionization (ESI). researchgate.net Carboxylic acids like this compound can exhibit poor ionization in positive-ion mode ESI. Derivatization strategies focus on introducing a permanently charged group or a moiety that is easily protonated into the analyte's structure. researchgate.netddtjournal.com This modification significantly increases the analyte's response in the mass spectrometer, leading to higher sensitivity and lower detection limits. researchgate.net

Derivatization for LC-MS can improve detectability by:

Introducing a pre-charged site: Reagents containing a quaternary ammonium (B1175870) group can impart a permanent positive charge on the derivative.

Increasing proton affinity: Reagents containing basic nitrogen atoms (e.g., pyridine (B92270) or piperazine (B1678402) moieties) create derivatives that are more readily protonated in the ESI source. nih.gov

For example, reagents like 2-picolylamine (PA) can react with carboxylic acids to form amide derivatives. researchgate.net These derivatives are highly responsive in positive-ion ESI-MS and generate characteristic product ions during tandem mass spectrometry (MS/MS), which is useful for selective and sensitive quantification. researchgate.net The use of such derivatization has been shown to increase detection responses by several folds over the underivatized acids. researchgate.net Another approach involves using reagents that create derivatives with a fixed charge, which can improve the efficiency of electron transfer dissociation (ETD) for fragmentation analysis. nih.gov

| Reagent Type | Example Reagent | Mechanism of Enhancement | Typical Application |

|---|---|---|---|

| Pyridine-containing | 2-Picolylamine (PA) | Introduces a basic nitrogen that is easily protonated, improving positive-ion ESI response. researchgate.net | Biologically relevant carboxylic acids. researchgate.net |

| Quaternary Amine-containing | Girard's Reagent P | Adds a permanent positive charge to the analyte. ddtjournal.com | Ketones, but principle applies to other functional groups. |

| Benzofurazan-based | DAABD-AE | Contains a dimethylamino group as a chargeable moiety for sensitive detection. researchgate.net | Fatty acids and other carboxylic acids. researchgate.net |

| Ferrocene-based | Ferrocene derivatives | Creates electrochemically ionizable derivatives that take advantage of the electrolysis in the ESI source. acs.org | Alcohols, sterols, and phenols. acs.org |

Chiral Derivatizing Agents for Enantiomeric Separation and Quantification

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Enantioselective recognition and quantification are crucial in many fields, as enantiomers can have different biological activities. researchgate.net The direct separation of enantiomers often requires expensive chiral stationary phases in chromatography. An alternative and widely used approach is indirect separation, which involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov

This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on conventional, non-chiral chromatographic columns, such as standard reversed-phase C18 columns in LC. researchgate.netnih.gov

An ideal CDA should:

React quickly and quantitatively with the target analyte.

Produce stable diastereomers.

Result in diastereomers that are well-resolved chromatographically.

Enhance detection sensitivity, particularly for LC-MS analysis.

Novel triazine-based CDAs, such as (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy), have been developed for the sensitive detection and efficient separation of chiral carboxylic acids. nih.govresearchgate.net These reagents not only enable enantiomeric separation but also improve ionization efficiency for ESI-MS/MS detection. nih.gov The choice of CDA can significantly impact the resolution of the resulting diastereomers. For instance, different coumarin-containing CDAs have shown varying degrees of effectiveness in resolving the signals of different chiral carboxylic acids in NMR spectroscopy. semanticscholar.org

| Chiral Derivatizing Agent (CDA) | Reactive Group on Analyte | Analytical Technique | Key Features |

|---|---|---|---|

| (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) | Carboxylic Acid | UPLC-MS/MS | Provides efficient separation and high detection sensitivity. nih.govresearchgate.net |

| (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) | Carboxylic Acid | LC-ESI-MS/MS | Enables enantiomeric separation on conventional reversed-phase columns. researchgate.net |

| (+)- or (−)-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Hydroxy and Amino Groups | LC-MS | Commonly used for chiral analysis of α-hydroxy acids and amino acids. nih.gov |

| (S)-Anabasine ((S)-ANA) | Carboxylic Acid | LC-MS | Significantly improves MS detectability (20–160-fold). nih.gov |

Isotopic Labeling for Mechanistic Elucidation and Analytical Validation

Isotopic labeling involves replacing one or more atoms in a molecule with their heavy stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). otsuka.co.jpotsuka.co.jp This technique is invaluable in analytical chemistry for two primary purposes: clarifying reaction mechanisms and serving as superior internal standards for quantitative analysis. nih.govresearchgate.net

For analytical validation, stable isotope-labeled (SIL) analogues of the target analyte are considered the gold standard for internal standards in mass spectrometry-based quantification. An SIL version of this compound, for example, would be chemically identical to the unlabeled analyte and would therefore co-elute chromatographically. However, it is distinguishable by its higher mass in the mass spectrometer.

Using an SIL internal standard offers significant advantages:

Correction for Matrix Effects: The SIL standard and the native analyte experience the same ionization suppression or enhancement from interfering substances in the sample matrix, allowing for accurate correction of the signal. nih.gov

Improved Precision and Accuracy: It accounts for analyte loss during sample extraction, handling, and derivatization, as the labeled standard behaves identically to the unlabeled analyte throughout the entire analytical process. nih.gov

The synthesis of deuterated compounds can be achieved through various methods. For instance, deuterated carboxylic acids can be synthesized from deuterated amides via hydrolysis. epj-conferences.org The use of an isotopic-tagged derivatization strategy, where the derivatization reagent itself is available in light and heavy isotopic forms, can also be employed to accurately quantify analytes and minimize errors from matrix effects. nih.gov In mechanistic studies, isotopic labeling helps trace the fate of atoms and functional groups through a reaction, providing definitive evidence for proposed reaction pathways. researchgate.net

No Specific Research Found for this compound

Following a comprehensive search for computational and theoretical investigations into the chemical compound This compound , it has been determined that there is a lack of specific published research studies that align with the detailed outline provided. Searches for quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, as well as specific conformational analyses and investigations into intramolecular hydrogen bonding for this particular molecule, did not yield any dedicated scientific literature.

While general principles of computational chemistry and theoretical investigations apply to sterically hindered carboxylic acids, no specific data, such as calculated molecular geometries, relative stabilities of conformers, or energy landscapes for this compound, could be located in the public domain. The generation of a scientifically accurate and detailed article as per the requested structure is therefore not possible without these foundational research findings.

Further research in the field of computational chemistry may, in the future, provide the necessary data to construct the requested analysis for this specific compound. At present, however, the required detailed research findings and data tables are not available.

Computational and Theoretical Investigations of 2,3 Dimethyl 2 Propan 2 Yl Butanoic Acid

Reaction Pathway and Transition State Calculations

Mechanistic Elucidation via Computational Modeling

No published studies were found that specifically detail the use of computational modeling to elucidate the reaction mechanisms involving 2,3-Dimethyl-2-(propan-2-yl)butanoic acid. Such studies would typically involve quantum chemical calculations to map out the potential energy surface of a reaction, identifying intermediates and transition states.

Determination of Activation Energies for Key Transformations

There is no available data on the activation energies for key chemical transformations of this compound. This information would require dedicated computational studies to calculate the energy barriers for specific reactions, such as its synthesis, decomposition, or reactions with other chemical species.

Derivatization Strategies for Synthetic Applications of 2,3 Dimethyl 2 Propan 2 Yl Butanoic Acid

Formation of Esters and Amides as Advanced Synthetic Intermediates

The conversion of 2,3-dimethyl-2-(propan-2-yl)butanoic acid into its corresponding esters and amides is a critical step for its application in more complex syntheses. Due to the steric hindrance around the carboxyl group, specialized methods are often required to achieve these transformations efficiently.

In multi-step organic synthesis, it is often necessary to protect the carboxylic acid functionality to prevent it from reacting with reagents intended for other parts of the molecule. A protecting group is a temporary modification of a functional group to ensure chemoselectivity during a chemical reaction. wikipedia.org This is particularly crucial for sterically hindered carboxylic acids like this compound, where the bulky substituents can influence the reactivity of the entire molecule.

Protecting groups for carboxylic acids are typically esters that are stable under certain reaction conditions but can be cleaved under others. The choice of protecting group depends on the specific reaction sequence. For instance, a benzyl (B1604629) ester can be removed by hydrogenolysis, while a p-methoxybenzyl (PMB) ether is more labile and can also be cleaved under oxidative conditions. vanderbilt.edu Silyl (B83357) esters are another class of protecting groups that offer varying degrees of stability, with cleavage typically achieved using fluoride (B91410) ion sources. vanderbilt.edu The bulky nature of this compound necessitates the use of robust esterification methods to introduce these protecting groups, often requiring activation of the carboxylic acid.

| Protecting Group | Formation Conditions | Cleavage Conditions | Stability |

| Benzyl (Bn) | Benzyl chloride, base (e.g., KH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| p-Methoxybenzyl (PMB) | PMB-Cl, base (e.g., KH) | Hydrogenolysis, DDQ, CAN | More labile than Benzyl |

| Silyl Ethers (e.g., TBDMS) | Silyl chloride, base (e.g., imidazole) | Fluoride source (e.g., TBAF) | Varies with silyl group |

The direct esterification of sterically hindered carboxylic acids like this compound with alcohols is often challenging due to the steric congestion around the carboxylic acid group. researchgate.netresearchgate.net To overcome this, methods that activate the carboxylic acid are employed.

One of the most effective methods is the Steglich esterification, which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds under mild conditions and is suitable for a wide range of substrates, including those that are sterically demanding. organic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester. organic-chemistry.org

Another approach involves the use of triphenylphosphine-based reagents, such as triphenylphosphine (B44618) dibromide (Ph₃PBr₂) or triphenylphosphine diiodide (Ph₃PI₂), in the presence of DMAP. researchgate.net This method has been shown to be effective for the esterification of even highly sterically hindered aliphatic acids. researchgate.net

| Reagent System | Key Features | Typical Conditions |

| DCC/DMAP (Steglich Esterification) | Mild conditions, high yields for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org | Carboxylic acid, alcohol, DCC, catalytic DMAP in an inert solvent (e.g., CH₂Cl₂). organic-chemistry.org |

| Ph₃PBr₂/DMAP or Ph₃PI₂/DMAP | Effective for both aromatic and aliphatic carboxylic acids, including hindered ones. researchgate.net | Carboxylic acid, alcohol, Ph₃PBr₂ or Ph₃PI₂, DMAP in CH₂Cl₂ at room temperature. researchgate.net |

The synthesis of amides from this compound also requires activation of the carboxyl group. Similar to esterification, coupling reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate the reaction between the carboxylic acid and an amine. ajchem-a.commasterorganicchemistry.com The presence of a catalyst such as DMAP can further accelerate the reaction. ajchem-a.com

The general procedure involves reacting the carboxylic acid with the coupling agent to form an active intermediate, which is then treated with the amine to form the amide bond. masterorganicchemistry.com This method is widely applicable and can be used to synthesize a variety of amides, including those derived from primary and secondary amines. organic-chemistry.org

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which can then readily react with an amine to form the amide. youtube.com This two-step process involves treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by the addition of the amine. masterorganicchemistry.com

| Method | Reagents | Description |

| Carbodiimide (B86325) Coupling | DCC or EDC, often with an additive like HOBt or DMAP. ajchem-a.commasterorganicchemistry.com | A one-pot reaction where the carboxylic acid and amine are coupled in the presence of the reagents. ajchem-a.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ followed by an amine. masterorganicchemistry.comyoutube.com | A two-step process involving the initial conversion of the carboxylic acid to a more reactive acid chloride. masterorganicchemistry.com |

Directed Functionalization of this compound

Beyond the derivatization of the carboxyl group, strategies for the selective functionalization of the carbon skeleton of this compound are of significant interest for creating more complex molecular architectures.

The regioselective and stereoselective functionalization of the carbon skeleton of this compound presents a synthetic challenge due to the presence of multiple unactivated C-H bonds. However, advances in C-H activation and functionalization methodologies offer potential routes to achieve this.

Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy. While the carboxyl group itself can act as a directing group, its effectiveness can be limited. Derivatization of the carboxylic acid to an amide or another functional group that can chelate to a metal catalyst can provide more precise control over the site of functionalization. For instance, palladium-catalyzed C-H activation reactions often employ directing groups to achieve ortho-arylation or other transformations on an aromatic ring. While this compound is aliphatic, similar principles can be applied to direct functionalization to specific C-H bonds within the molecule.

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable starting materials. wikipedia.orgresearchgate.net These reactions proceed with the loss of carbon dioxide and are typically catalyzed by transition metals such as palladium or copper. wikipedia.orgnih.gov

For this compound, this strategy could be employed to couple the bulky alkyl group with various partners. The general mechanism often involves the formation of a metal carboxylate, followed by decarboxylation to generate an organometallic intermediate, which then participates in the cross-coupling cycle. nih.gov